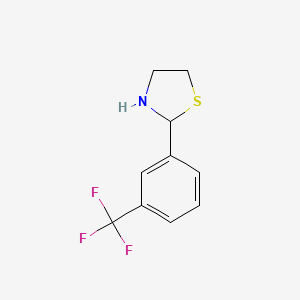

2-(3-(Trifluoromethyl)phenyl)thiazolidine

CAS No.: 1193224-84-8

Cat. No.: VC3075345

Molecular Formula: C10H10F3NS

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193224-84-8 |

|---|---|

| Molecular Formula | C10H10F3NS |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine |

| Standard InChI | InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2 |

| Standard InChI Key | YCSCFSFFPPFZRY-UHFFFAOYSA-N |

| SMILES | C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F |

| Canonical SMILES | C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Composition

2-(3-(Trifluoromethyl)phenyl)thiazolidine belongs to the class of heterocyclic compounds containing a saturated five-membered thiazolidine ring connected to a meta-trifluoromethyl-substituted phenyl group. The molecular formula of this compound is C10H10F3NS, containing 10 hydrogen atoms, 10 carbon atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom .

Structural Features

The compound comprises two principal structural components that define its chemical behavior and potential biological interactions. The first component is the thiazolidine ring, which is a saturated five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms. The second component is the 3-(trifluoromethyl)phenyl group attached to the nitrogen atom of the thiazolidine ring, creating a unique architectural arrangement with distinct electronic properties.

Physicochemical Properties

Based on its structure, this compound exhibits several important physicochemical characteristics that influence its behavior in chemical and biological systems:

| Property | Predicted Value/Characteristic | Basis for Prediction |

|---|---|---|

| Solubility | Moderate in organic solvents; Poor in aqueous media | Presence of lipophilic trifluoromethyl group |

| Lipophilicity (LogP) | Estimated 3.2-3.8 | Structural features similar to related fluorinated compounds |

| Molecular Weight | Approximately 231.25 g/mol | Calculated from molecular formula C10H10F3NS |

| Physical State | Likely crystalline solid at room temperature | Typical for similar heterocyclic compounds |

| Melting Point | Estimated 75-95°C | Based on related thiazolidine derivatives |

Synthesis Methodologies

General Synthetic Routes

The synthesis of thiazolidine derivatives typically involves cyclization reactions between appropriate precursors. For 2-(3-(Trifluoromethyl)phenyl)thiazolidine, the most probable synthetic routes would involve the reaction of 3-(trifluoromethyl)aniline with 2-mercaptoethanol or similar reagents.

Structural Relationship to Other Compounds

Comparison with Isothiazol Derivatives

2-(3-(Trifluoromethyl)phenyl)thiazolidine bears structural similarities to 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one, although the latter contains an unsaturated five-membered ring with a carbonyl group. Both compounds share the 3-(trifluoromethyl)phenyl moiety, which contributes to their lipophilicity and potential biological activities.

Relationship to Thiazolidinediones

This compound is structurally related to thiazolidine-2,4-dione derivatives, which have demonstrated significant biological activities, particularly as peroxisome proliferator-activated receptor-γ (PPAR-γ) modulators with antidiabetic properties . The key structural difference lies in the absence of carbonyl groups in the thiazolidine ring of our target compound.

| Compound | Structural Features | Notable Differences |

|---|---|---|

| 2-(3-(Trifluoromethyl)phenyl)thiazolidine | Saturated thiazolidine ring with CF3-phenyl | No carbonyl groups |

| Thiazolidine-2,4-dione derivatives | Thiazolidine ring with two carbonyl groups | Contains C=O groups at positions 2 and 4 |

| 2-[3-(Trifluoromethyl)phenyl]isothiazol-3(2H)-one | Unsaturated isothiazol ring with one carbonyl | Contains C=O group and different ring arrangement |

| Potential Activity | Mechanism Hypothesis | Structural Basis |

|---|---|---|

| Antidiabetic | Possible PPAR-γ modulation | Thiazolidine ring similar to thiazolidinediones |

| Antimicrobial | Cell membrane disruption | Lipophilic character from CF3 group |

| Anti-inflammatory | Enzyme inhibition | Heterocyclic structure capable of binding to inflammatory mediators |

| CNS activity | Interaction with neuronal receptors | Balanced lipophilicity for blood-brain barrier penetration |

Structure-Activity Relationship Considerations

The trifluoromethyl group is a critical structural element that significantly influences the compound's biological profile. This substituent enhances lipophilicity, metabolic stability, and binding affinity to target proteins through several mechanisms:

-

The high electronegativity of fluorine creates a strong dipole moment

-

The CF3 group increases lipophilicity, potentially improving membrane permeability

-

The strong C-F bonds resist metabolic degradation, potentially extending the compound's half-life

-

The size and electronic properties of the CF3 group can enhance binding interactions with target proteins

These properties make trifluoromethyl-containing compounds particularly interesting in medicinal chemistry research .

Predicted ADMET Properties

| ADMET Parameter | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption | Moderate to high oral bioavailability | Balanced lipophilicity from CF3 group and heterocyclic ring |

| Distribution | Moderate volume of distribution | Ability to distribute into tissues due to lipophilicity |

| Metabolism | Primary routes via CYP450 enzymes | Typical for heterocyclic compounds with aromatic rings |

| Excretion | Mixed renal and biliary excretion | Based on molecular weight and lipophilicity |

| Blood-Brain Barrier Penetration | Moderate | Molecular weight <450 Da and balanced lipophilicity |

| Protein Binding | Moderate to high | Presence of aromatic and lipophilic groups |

| Toxicity | Potential for hepatotoxicity | Common concern with heterocyclic compounds |

This predictive ADMET profile suggests that the compound may have drug-like properties, though specific toxicological studies would be necessary to confirm its safety profile.

Compliance with Drug-Likeness Rules

Analysis of the molecular features of 2-(3-(Trifluoromethyl)phenyl)thiazolidine in relation to Lipinski's Rule of Five suggests favorable drug-like properties:

| Lipinski Parameter | Predicted Value | Compliance with Rule of Five |

|---|---|---|

| Molecular Weight | ~231.25 g/mol | Yes (<500 g/mol) |

| LogP | ~3.2-3.8 | Yes (<5) |

| H-bond Donors | 0-1 | Yes (≤5) |

| H-bond Acceptors | 2 (N and S atoms) | Yes (≤10) |

| Rotatable Bonds | ~2 | Yes (<10) |

These parameters suggest that 2-(3-(Trifluoromethyl)phenyl)thiazolidine would likely have favorable oral bioavailability, similar to the thiazolidinedione derivatives analyzed in recent research .

Synthetic Applications and Chemical Reactivity

Predicted Chemical Reactivity

The reactivity profile of this compound is influenced by both the thiazolidine ring and the trifluoromethyl-substituted phenyl group:

| Structural Feature | Predicted Reactivity | Potential Reactions |

|---|---|---|

| Thiazolidine N atom | Nucleophilic | Alkylation, acylation |

| Thiazolidine S atom | Electrophilic | Oxidation to sulfoxide/sulfone |

| Ring C-H bonds | Moderate acidity | Deprotonation under strong basic conditions |

| Trifluoromethyl group | Electron-withdrawing | Influences electrophilicity of adjacent positions |

| Phenyl ring | Electrophilic aromatic substitution | Halogenation, nitration (deactivated at meta position) |

Current Research Status and Future Directions

Research Limitations

The current research landscape for 2-(3-(Trifluoromethyl)phenyl)thiazolidine appears limited, as evidenced by the search results indicating that the compound is discontinued from commercial sources . This suggests either limited commercial interest or potential challenges in its synthesis or application.

Future Research Opportunities

Several promising research directions for this compound include:

-

Optimization of synthetic routes to improve yield and purity

-

Comprehensive characterization of physicochemical properties

-

Biological activity screening, particularly for antidiabetic and antimicrobial properties

-

Structure-activity relationship studies with systematic modifications

-

Development of novel derivatives with enhanced pharmacological profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume